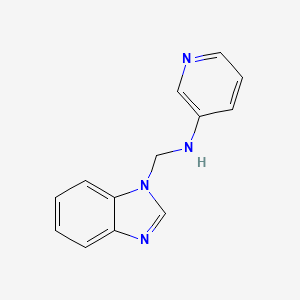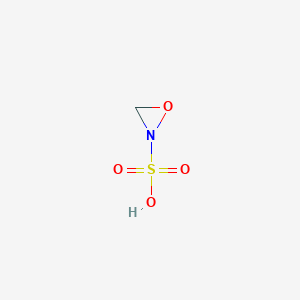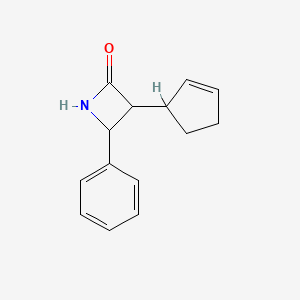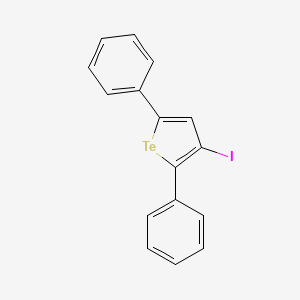![molecular formula C11H11NO3 B12558406 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- CAS No. 160984-79-2](/img/structure/B12558406.png)
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- is a chemical compound known for its unique structure and properties It belongs to the benzoxazolone family, which is characterized by a benzene ring fused with an oxazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- typically involves the reaction of benzoxazolone with 2-methyl-2-propenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product. The reaction temperature and time are optimized to achieve maximum yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The process is carefully monitored to maintain the required reaction conditions and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the 5-[(2-methyl-2-propenyl)oxy]- group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions are conducted under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- can be compared with other benzoxazolone derivatives to highlight its uniqueness:
Similar Compounds: Other benzoxazolone derivatives include 2(3H)-Benzoxazolone, 5-methyl-, and 2(3H)-Benzoxazolone, 5-ethyl-.
Uniqueness: The presence of the 5-[(2-methyl-2-propenyl)oxy]- group distinguishes it from other derivatives, providing unique chemical and biological properties that can be leveraged for specific applications.
Propiedades
Número CAS |
160984-79-2 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
5-(2-methylprop-2-enoxy)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H11NO3/c1-7(2)6-14-8-3-4-10-9(5-8)12-11(13)15-10/h3-5H,1,6H2,2H3,(H,12,13) |
Clave InChI |
QTKMTUYHTCQBGG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)COC1=CC2=C(C=C1)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)



![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)


